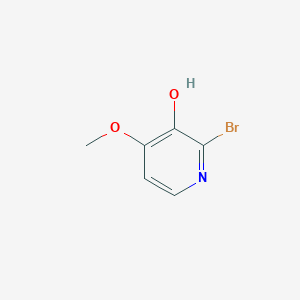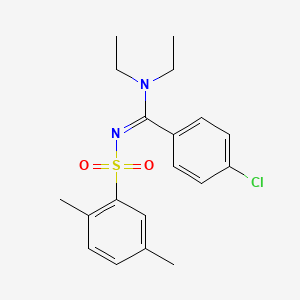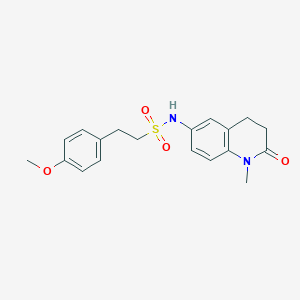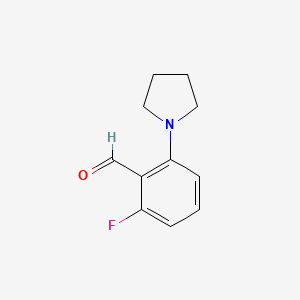
2-Bromo-4-méthoxypyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxypyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C6H6BrNO2 and a molecular weight of 204.02 g/mol . This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a hydroxyl group at the third position on the pyridine ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Applications De Recherche Scientifique
2-Bromo-4-methoxypyridin-3-ol has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 2-Bromo-4-methoxypyridin-3-ol are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
Biochemical Pathways
It is known that boron reagents, such as this compound, can be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Action Environment
It is known that the stability and reactivity of boron reagents can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-methoxypyridin-3-ol plays a significant role in biochemical reactions, particularly in the context of halogenated heterocycles. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 2-Bromo-4-methoxypyridin-3-ol and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific context and conditions of the reaction .
Cellular Effects
2-Bromo-4-methoxypyridin-3-ol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By modulating this pathway, 2-Bromo-4-methoxypyridin-3-ol can alter cellular responses to external stimuli and impact overall cell function .
Molecular Mechanism
The molecular mechanism of action of 2-Bromo-4-methoxypyridin-3-ol involves its binding interactions with various biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, 2-Bromo-4-methoxypyridin-3-ol has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methoxypyridin-3-ol can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 2-Bromo-4-methoxypyridin-3-ol can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methoxypyridin-3-ol vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2-Bromo-4-methoxypyridin-3-ol can induce toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function .
Metabolic Pathways
2-Bromo-4-methoxypyridin-3-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules. These metabolic processes can influence the overall metabolic flux and levels of metabolites within cells, affecting cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-methoxypyridin-3-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, 2-Bromo-4-methoxypyridin-3-ol can bind to transport proteins that facilitate its uptake into cells, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of 2-Bromo-4-methoxypyridin-3-ol is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, 2-Bromo-4-methoxypyridin-3-ol may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxypyridin-3-ol can be achieved through several methods. One common approach involves the bromination of 4-methoxypyridin-3-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-methoxypyridin-3-ol may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-methoxypyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products Formed:
Substitution: Formation of 2-azido-4-methoxypyridin-3-ol, 2-thio-4-methoxypyridin-3-ol, or 2-methoxy-4-methoxypyridin-3-ol.
Oxidation: Formation of 2-bromo-4-methoxypyridin-3-one.
Reduction: Formation of 4-methoxypyridin-3-ol or 2-bromo-4-methoxypyridine.
Comparaison Avec Des Composés Similaires
- 2-Bromo-3-methoxypyridin-4-ol
- 2-Bromo-5-methoxypyridin-3-ol
- 2-Bromo-6-methoxypyridin-3-ol
- 2-Bromo-4-iodo-3-methoxypyridine
Comparison: 2-Bromo-4-methoxypyridin-3-ol is unique due to the specific positioning of the bromine, methoxy, and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the hydroxyl group at the third position enhances its ability to participate in hydrogen bonding and increases its solubility in polar solvents . The methoxy group at the fourth position provides steric hindrance, influencing its reactivity in substitution reactions .
Propriétés
IUPAC Name |
2-bromo-4-methoxypyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJIGRUZHKUPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(N-butyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2402158.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2402161.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2402162.png)

![1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B2402166.png)


![4-methyl-N-[(Z)-2-[4-(4-methylphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2402170.png)
![10-ethoxy-4-phenyl-7-(pyridin-4-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2402175.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2402178.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)
